1-Piperazineethanol, 4-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-, dimethanesulfonate
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Overview
Description
1-Piperazineethanol, 4-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-, dimethanesulfonate is a complex organic compound with the molecular formula C22H27ClN2O2S.2CH4O3S . This compound is known for its unique chemical structure, which includes a piperazine ring, a dibenzo thiepin moiety, and a dimethanesulfonate group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-, dimethanesulfonate involves several steps. The primary synthetic route includes the reaction of 8-chloro-10,11-dihydrodibenzo(b,f)thiepin with piperazineethanol under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Piperazineethanol, 4-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-, dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-Piperazineethanol, 4-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-, dimethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-, dimethanesulfonate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biochemical effects, including changes in cellular signaling pathways and alterations in gene expression .
Comparison with Similar Compounds
1-Piperazineethanol, 4-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-, dimethanesulfonate can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Dibenzo thiepin derivatives: Compounds with the dibenzo thiepin moiety exhibit similar structural features but may have different functional groups attached, affecting their reactivity and applications.
Properties
CAS No. |
93779-42-1 |
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Molecular Formula |
C24H35ClN2O8S3 |
Molecular Weight |
611.2 g/mol |
IUPAC Name |
2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]ethanol;methanesulfonic acid |
InChI |
InChI=1S/C22H27ClN2O2S.2CH4O3S/c23-18-5-6-22-19(16-18)20(15-17-3-1-2-4-21(17)28-22)27-14-12-25-9-7-24(8-10-25)11-13-26;2*1-5(2,3)4/h1-6,16,20,26H,7-15H2;2*1H3,(H,2,3,4) |
InChI Key |
OTVMQQWBIDLBRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCO)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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